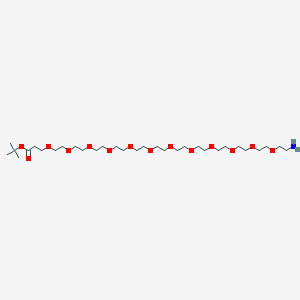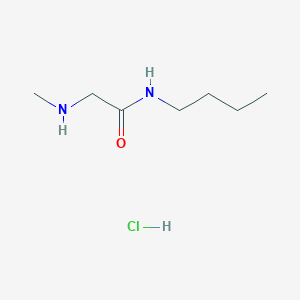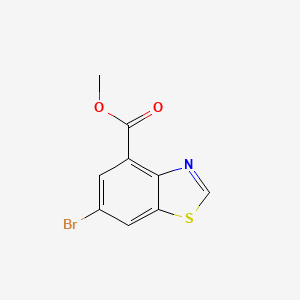![molecular formula C15H14N2O B1443386 4-[3-(Dimethylamino)phenoxy]benzonitrile CAS No. 1307474-16-3](/img/structure/B1443386.png)
4-[3-(Dimethylamino)phenoxy]benzonitrile
Overview
Description
4-[3-(Dimethylamino)phenoxy]benzonitrile is a synthetic organic compound with the molecular weight of 238.29 . It is recognized for its potential in biomedical research.
Molecular Structure Analysis
The molecular structure of 4-[3-(Dimethylamino)phenoxy]benzonitrile is represented by the InChI code:1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 .
Scientific Research Applications
-
- Application Summary : A compound with a similar structure, (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, has been synthesized and its photovoltaic properties have been investigated .
- Methods of Application : The compound was synthesized and characterized using spectra (FT-IR, UV–vis, and 1H-NMR) investigations. Density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) were used to investigate the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties .
- Results or Outcomes : The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the less stability and high chemical reactivity of the compound. The photovoltaic properties were conducted to evaluate the light harvesting efficiency (LHE), short circuit current density (JSC), Gibbs free energy of injection (ΔGinj), open cycled voltage (VOC) and Gibbs free energy regeneration (ΔGreg) and solar cell conversion efficiency .
-
- Application Summary : This compound has been studied for its phototransformation in surface waters induced by excited triplet states of dissolved organic matter .
- Methods of Application : Laser flash photolysis investigations were used to characterize the photoinduced, aqueous phase one-electron oxidation of this compound .
- Results or Outcomes : The production of the radical cation of this compound after direct photoexcitation was confirmed. Moreover, it was shown to be produced from the reactions of several excited triplet photosensitizers with this compound .
-
- Application Summary : This compound is known for exhibiting dual fluorescence in sufficiently polar solvents .
- Methods of Application : The interpretation of its transient absorption (TA) spectrum in the visible range has been a subject of a long-standing controversy .
- Results or Outcomes : The details of the outcomes are not specified in the source .
-
- Application Summary : This compound has been used in studies to understand the intramolecular charge transfer state .
- Methods of Application : The compound was studied using time-resolved absorption and emission experiments .
- Results or Outcomes : The results suggest that the fluorescent intramolecular charge transfer (ICT) state may differ from the twisted ICT (TICT) state observed in transient absorption .
-
- Application Summary : The compound has been used in computational studies to understand its electronic structure .
- Methods of Application : The compound was studied using quantum chemical calculations .
- Results or Outcomes : The results of these studies have helped in understanding the electronic pathways that take the photoexcited compound to the ICT state .
Safety And Hazards
properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNGTUOZQATMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)phenoxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





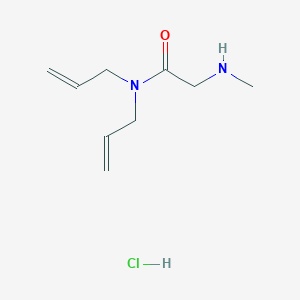
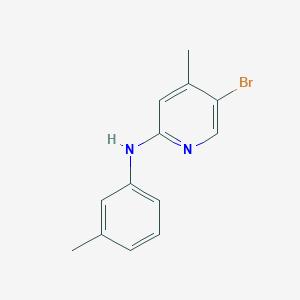
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)


![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)
